5-(1,3-Dioxolan-2-YL)-2-(2-iodobenzoyl)thiophene
Overview
Description
5-(1,3-Dioxolan-2-YL)-2-(2-iodobenzoyl)thiophene is a complex organic compound that features a thiophene ring substituted with a 2-iodobenzoyl group and a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(2-iodobenzoyl)thiophene typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with sulfur.
Introduction of the 2-Iodobenzoyl Group: The 2-iodobenzoyl group can be introduced via a Friedel-Crafts acylation reaction, where the thiophene ring is treated with 2-iodobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the 1,3-Dioxolane Ring: The 1,3-dioxolane ring can be attached through an acetalization reaction, where a diol reacts with an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxolan-2-YL)-2-(2-iodobenzoyl)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The 2-iodobenzoyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The iodine atom in the 2-iodobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoyl thiophenes.
Scientific Research Applications
5-(1,3-Dioxolan-2-YL)-2-(2-iodobenzoyl)thiophene has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may serve as a probe or ligand in biochemical assays and studies.
Industry: It can be used in the production of advanced materials, such as polymers or electronic components.
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(2-iodobenzoyl)thiophene depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the 2-iodobenzoyl group can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
5-(1,3-Dioxolan-2-YL)-2-benzoylthiophene: Lacks the iodine atom, which may affect its reactivity and binding properties.
5-(1,3-Dioxolan-2-YL)-2-(2-bromobenzoyl)thiophene: Contains a bromine atom instead of iodine, which may result in different chemical and biological properties.
5-(1,3-Dioxolan-2-YL)-2-(2-chlorobenzoyl)thiophene: Contains a chlorine atom, which may also influence its reactivity and interactions.
Uniqueness
The presence of the iodine atom in 5-(1,3-Dioxolan-2-YL)-2-(2-iodobenzoyl)thiophene distinguishes it from similar compounds, potentially enhancing its reactivity in substitution reactions and its binding affinity in biological contexts.
Properties
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(2-iodophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO3S/c15-10-4-2-1-3-9(10)13(16)11-5-6-12(19-11)14-17-7-8-18-14/h1-6,14H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBVFOJQSKDUII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=CC=C3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641937 | |
Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](2-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-10-4 | |
Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](2-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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